molecular formula C12H11BrN2O B13914790 5-Bromo-2-(4-methoxybenzyl)pyrimidine

5-Bromo-2-(4-methoxybenzyl)pyrimidine

Cat. No.: B13914790
M. Wt: 279.13 g/mol
InChI Key: RLGALCMZYLBRKI-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxybenzyl)pyrimidine (CAS 2167022-15-1) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, an electron-rich aromatic heterocycle that serves as a critical building block in DNA and RNA, making it a privileged scaffold for developing novel bioactive molecules . The strategic bromine at the 5-position and the (4-methoxybenzyl) group at the 2-position make this compound an exceptionally versatile precursor for further synthetic elaboration. The bromine substituent is a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing researchers to introduce diverse carbon-based substituents and explore new chemical space . This is particularly valuable for creating structure-activity relationships (SAR) in drug discovery programs. Pyrimidine-based compounds, including bromo-substituted analogues, have demonstrated significant potential in various therapeutic areas. Research highlights their application in the design and synthesis of novel anticancer agents, where they have been evaluated as potent Bcr/Abl tyrosine kinase inhibitors and for in vitro cytotoxic activity . Furthermore, structurally related bromo-pyrimidine derivatives have been identified as potent bone anabolic agents, promoting osteogenesis by upregulating osteogenic gene expression via the BMP2/SMAD1 signaling pathway . The pyrimidine ring often acts as a bioisostere for phenyl and other aromatic systems, frequently improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This product is supplied for laboratory research purposes. It is intended for use by qualified scientists and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methyl]pyrimidine

InChI

InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-12-14-7-10(13)8-15-12/h2-5,7-8H,6H2,1H3

InChI Key

RLGALCMZYLBRKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Starting Materials

Experimental Procedure

  • Initial Setup: At 0 °C, 2-bromomalonaldehyde is added to 150 mL of glacial acetic acid containing 3A molecular sieves.
  • Addition of Amidine: A solution of 4-methoxybenzamidine hydrochloride in acetic acid (approximately 50–60 mL) is added dropwise over 30 minutes while maintaining the temperature at 80 °C.
  • Cyclization: After complete addition, the reaction mixture is heated to 100 °C and maintained for 5–8 hours. The progress is monitored by HPLC until completion.
  • Work-Up: The reaction mixture is cooled to room temperature, diluted with 20 mL water, and allowed to stand for 2 hours.
  • Isolation: The precipitated product is collected by suction filtration and washed with ethanol.
  • Purification: The crude product is crushed and treated with dichloromethane and 5% aqueous sodium hydroxide until no solid remains. The organic layer is separated, washed with saturated brine, dried, and concentrated under reduced pressure.
  • Drying: The residue is vacuum dried to yield 5-Bromo-2-(4-methoxybenzyl)pyrimidine as a solid.

Yield and Characterization

  • Yield: Approximately 33–43% depending on the amidine used and reaction conditions.
  • Characterization: Confirmed by ^1H NMR (400 MHz, CDCl_3), showing characteristic signals for pyrimidine protons and methoxybenzyl substituent.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight (~329.57 g/mol).

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 2-Bromomalonaldehyde + Glacial acetic acid + 3A molecular sieves at 0 °C Preparation of reactive intermediate
2 Dropwise addition of 4-methoxybenzamidine hydrochloride in acetic acid at 80 °C Formation of intermediate adduct
3 Heating at 100 °C for 5–8 hours with HPLC monitoring Cyclization to 5-bromo-2-(4-methoxybenzyl)pyrimidine
4 Work-up with water, filtration, ethanol wash Isolation of crude product
5 Treatment with dichloromethane and 5% NaOH, washing, drying Purification of final product

Analytical Data and Research Results

Nuclear Magnetic Resonance (NMR) Data

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyrimidine H (2 protons) 8.6–8.7 Singlet 2H H at positions 4 and 6 of pyrimidine ring
Methoxy (OCH3) 3.7–3.8 Singlet 3H Methoxy group on benzyl ring
Benzyl CH2 4.5–5.0 Singlet 2H Benzylic methylene attached to pyrimidine
Aromatic H (benzyl ring) 6.8–7.3 Multiplet 4H Aromatic protons of 4-methoxybenzyl

Mass Spectrometry (MS)

  • Molecular ion peak (M+H)^+ at m/z = 330, consistent with molecular formula C12H10BrClN2O2.

Purity Assessment

  • HPLC analysis shows >95% purity after purification.

Alternative Synthetic Routes and Considerations

Use of Other Amidine Derivatives

  • Substituted amidines can be used to introduce different groups at the 2-position, allowing structural diversification.

Solvent Variations

  • Other acidic solvents such as mixtures of proton acids (HCl, HBr) or alcohol-proton acid mixtures may be employed to optimize yields and reaction rates.

Catalysts and Additives

  • Molecular sieves are critical to remove water formed during condensation and improve yield.
  • Acid catalysis by glacial acetic acid facilitates cyclization.

Summary Table of Preparation Parameters

Parameter Description Typical Values
Starting Material 2-Bromomalonaldehyde 15 g (0.1 mol)
Amidine 4-Methoxybenzamidine hydrochloride 15.6 g (0.1 mol)
Solvent Glacial acetic acid 150 mL + 50–60 mL for amidine solution
Temperature Initial 0 °C, then 80 °C for addition, finally 100 °C for reaction 0 °C → 80 °C → 100 °C
Reaction Time Heating at 100 °C 5–8 hours
Molecular Sieves 3A type 2 g
Yield Isolated product 33–43%
Purity HPLC >95%

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxybenzyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(4-methoxybenzyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxybenzyl group in the target compound donates electrons via resonance, increasing pyrimidine ring electron density. In contrast, analogs like 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (trifluoromethoxy group) exhibit electron-withdrawing effects, enhancing electrophilic reactivity .
  • Steric Impact: Bulky substituents (e.g., tert-butylacetylene, diphenylmethylamino) reduce reaction rates in cross-coupling reactions but improve binding specificity in biological targets .

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